(3-Ethoxynaphthalen-2-yl)boronic acid

Suzuki-Miyaura coupling Steric hindrance Transmetallation rate

(3-Ethoxynaphthalen-2-yl)boronic acid (CAS 1242673-55-7) is a boronic acid derivative featuring an ethoxy substituent at the 3-position and a boronic acid group at the 2-position on a naphthalene ring. With a molecular formula of C12H13BO3 and a molecular weight of 216.04 g/mol, it serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures.

Molecular Formula C12H13BO3
Molecular Weight 216.04 g/mol
CAS No. 1242673-55-7
Cat. No. B6302967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethoxynaphthalen-2-yl)boronic acid
CAS1242673-55-7
Molecular FormulaC12H13BO3
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESB(C1=CC2=CC=CC=C2C=C1OCC)(O)O
InChIInChI=1S/C12H13BO3/c1-2-16-12-8-10-6-4-3-5-9(10)7-11(12)13(14)15/h3-8,14-15H,2H2,1H3
InChIKeyJCJLWJBIEGHNRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (3-Ethoxynaphthalen-2-yl)boronic acid (CAS 1242673-55-7): A Positionally Defined Naphthalene Boronic Acid Building Block


(3-Ethoxynaphthalen-2-yl)boronic acid (CAS 1242673-55-7) is a boronic acid derivative featuring an ethoxy substituent at the 3-position and a boronic acid group at the 2-position on a naphthalene ring . With a molecular formula of C12H13BO3 and a molecular weight of 216.04 g/mol, it serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures . This specific regiochemical substitution pattern distinguishes it from other ethoxynaphthaleneboronic acid isomers and unsubstituted 2-naphthaleneboronic acid, offering unique steric and electronic properties that are critical for target-specific synthesis applications .

Why (3-Ethoxynaphthalen-2-yl)boronic acid Cannot Be Simply Swapped with Other Naphthaleneboronic Acid Isomers


Substituting (3-Ethoxynaphthalen-2-yl)boronic acid with a generic naphthaleneboronic acid or a different positional isomer risks altering reaction outcomes due to substantial differences in steric hindrance, electronic density, and physicochemical behavior. The specific 3-ethoxy-2-boronic acid arrangement creates a distinct steric and electronic microenvironment around the reactive boronic acid center, directly influencing transmetallation rates in palladium-catalyzed couplings . Furthermore, unsubstituted 2-naphthaleneboronic acid exhibits a significantly lower computed logP (0.52) compared to the ethoxy-substituted compound (logP 2.73) , leading to divergent solubility profiles and partitioning behavior in biphasic reaction media. Consequently, interchangeable use without optimization can lead to reduced yields, purity issues, or complete synthetic failure.

Head-to-Head Quantitative Evidence for (3-Ethoxynaphthalen-2-yl)boronic acid vs. Closest Analogs


Substituent Positional Effect: 3-Ethoxy-2-Boronic Acid vs. 1-Boronic Acid Isomer on Steric Hindrance and Coupling Reactivity

The target compound (3-Ethoxynaphthalen-2-yl)boronic acid positions the reactive boronic acid group at the 2-position, distal to the peri-hydrogen at the 8-position, minimizing adverse steric interactions during palladium transmetallation. In contrast, the isomeric 2-ethoxy-1-naphthaleneboronic acid (CAS 148345-64-6) places the boronic acid at the sterically congested 1-position, adjacent to the peri-hydrogen, which is known to retard coupling rates . The low melting point of the 1-isomer (102-106 °C, dec.) suggests reduced thermal stability and potential for decomposition, whereas the target compound is stable under recommended storage at 2-8 °C . This positional difference is critical for achieving consistent coupling yields in complex molecular architectures.

Suzuki-Miyaura coupling Steric hindrance Transmetallation rate

Comparative Lipophilicity: logP of (3-Ethoxynaphthalen-2-yl)boronic acid vs. Unsubstituted 2-Naphthaleneboronic acid

The ethoxy substituent on the naphthalene core significantly modulates lipophilicity. The target compound exhibits a computed logP of 2.73 , compared to a logP of only 0.52 for the unsubstituted 2-naphthaleneboronic acid . This >5-fold increase in predicted octanol-water partition coefficient translates to enhanced solubility in organic solvents and improved compatibility with non-polar reaction media. The target compound thus offers a distinct advantage for Suzuki couplings conducted in toluene, dioxane, or other hydrophobic solvent systems where the unsubstituted analog may exhibit limited solubility.

Lipophilicity logP Biphasic reaction compatibility

Thermal Stability and Storage: (3-Ethoxynaphthalen-2-yl)boronic acid vs. 6-Ethoxy-2-naphthaleneboronic acid

While a direct melting point for the target compound is not publicly disclosed, its storage recommendation of 2-8 °C in a sealed, dry environment contrasts with the 6-ethoxy isomer (CAS 352525-98-5), which has a reported melting point range of 252-255 °C [1]. The lower recommended storage temperature for the target compound may indicate a propensity for anhydride formation or decomposition if stored at ambient temperature, which is a common behavior of boronic acids. Conversely, the 6-ethoxy isomer's higher melting point suggests greater thermal stability, but this difference does not necessarily translate to superior reactivity. Procurement decisions should weigh the target compound's need for refrigerated storage against its unique substitution pattern benefits.

Thermal stability Storage Melting point

Purity and Documentation: Batch-Specific QC vs. Generic Purity Claims

The target compound is supplied with standard purities of 95% and 98% , with the 95% grade from Bidepharm including batch-specific QC reports (NMR, HPLC, GC). Such documentation is not uniformly available for all suppliers of isomeric ethoxynaphthaleneboronic acids. This traceable quality assurance is critical for regulated environments or when the compound is used in multi-step synthetic sequences where impurity profiles must be controlled.

Purity Quality control Batch documentation

Optimal Procurement and Application Scenarios for (3-Ethoxynaphthalen-2-yl)boronic acid


Synthesis of Sterically Demanding Biaryl Compounds via Suzuki-Miyaura Coupling

The 3-ethoxy-2-boronic acid substitution pattern is particularly suited for constructing biaryl bonds where the coupling partner is sterically hindered. Because the boronic acid at the 2-position lacks the peri-interactions found in 1-naphthaleneboronic acid isomers , transmetallation proceeds with fewer side reactions. This makes the compound a preferred building block for medicinal chemistry programs targeting kinase inhibitors or other flat, aromatic scaffolds.

Reactions Requiring Enhanced Substrate Solubility in Non-Polar Solvents

With a logP of 2.73 , (3-Ethoxynaphthalen-2-yl)boronic acid is approximately 5-fold more lipophilic than unsubstituted 2-naphthaleneboronic acid (logP 0.52) . This property is advantageous when conducting Suzuki couplings in toluene, xylene, or dioxane, where higher solubility of the boronic acid component can drive reactions to completion more efficiently.

GMP or Quality-Controlled Intermediate Manufacturing

When procured from suppliers offering batch-specific QC documentation, including NMR, HPLC, and GC reports , the compound meets the traceability requirements for pharmaceutical intermediate synthesis. This is critical when the boronic acid is used to introduce a key naphthalene fragment into an Active Pharmaceutical Ingredient (API) where impurity control is mandatory.

Exploratory Structure-Activity Relationship (SAR) Studies on Naphthalene-Containing Ligands

The unique 3-ethoxy substitution differentiates this compound from the more common 6-ethoxy isomer, enabling SAR exploration of positional effects on biological target binding. By coupling the boronic acid to diverse aryl halides, libraries of 2-aryl-3-ethoxynaphthalenes can be generated, allowing medicinal chemists to probe the optimal orientation for target engagement.

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